2,4,6-trimethoxyaniline Hydrochloride 2,4,6-trimethoxyaniline Hydrochloride
Brand Name: Vulcanchem
CAS No.: 102438-99-3
VCID: VC20745257
InChI: InChI=1S/C9H13NO3.ClH/c1-11-6-4-7(12-2)9(10)8(5-6)13-3;/h4-5H,10H2,1-3H3;1H
SMILES: COC1=CC(=C(C(=C1)OC)N)OC.Cl
Molecular Formula: C9H14ClNO3
Molecular Weight: 219.66 g/mol

2,4,6-trimethoxyaniline Hydrochloride

CAS No.: 102438-99-3

Cat. No.: VC20745257

Molecular Formula: C9H14ClNO3

Molecular Weight: 219.66 g/mol

* For research use only. Not for human or veterinary use.

2,4,6-trimethoxyaniline Hydrochloride - 102438-99-3

Specification

CAS No. 102438-99-3
Molecular Formula C9H14ClNO3
Molecular Weight 219.66 g/mol
IUPAC Name 2,4,6-trimethoxyaniline;hydrochloride
Standard InChI InChI=1S/C9H13NO3.ClH/c1-11-6-4-7(12-2)9(10)8(5-6)13-3;/h4-5H,10H2,1-3H3;1H
Standard InChI Key GRHAUEFIQOUKAY-UHFFFAOYSA-N
SMILES COC1=CC(=C(C(=C1)OC)N)OC.Cl
Canonical SMILES COC1=CC(=C(C(=C1)OC)N)OC.Cl

Introduction

2,4,6-trimethoxyaniline hydrochloride is an organic compound with significant applications in various fields, including pharmaceuticals and chemical research. It is classified as an aromatic amine and is recognized for its potential biological activities. The compound's systematic name is 2,4,6-trimethoxyaniline hydrochloride, and it has the chemical formula C9H14ClNO3.

Chemical Identifiers

  • CAS Number: 102438-99-3

  • Molecular Weight: 219.67 g/mol

  • IUPAC Name: 2,4,6-trimethoxyaniline hydrochloride

  • SMILES Notation: COC1=CC(=C(C(=C1)OC)N)OC.[H]Cl

Hazard Identification

According to safety data, 2,4,6-trimethoxyaniline hydrochloride poses several health risks:

  • Skin Irritation: Causes skin irritation (H315).

  • Eye Irritation: Causes serious eye irritation (H319).

  • Respiratory Irritation: May cause respiratory irritation (H335).

Synthesis Methods

The synthesis of 2,4,6-trimethoxyaniline hydrochloride typically involves the methylation of aniline derivatives using methanol and a suitable catalyst. The process can be outlined as follows:

  • Starting Material: Aniline is reacted with methanol in the presence of a methylating agent.

  • Reaction Conditions: The reaction is conducted under controlled temperature and pressure to facilitate the formation of the trimethoxy derivative.

  • Purification: The product is purified through crystallization or chromatography.

Applications

The compound has diverse applications:

  • Pharmaceuticals: Used as an intermediate in the synthesis of various drugs.

  • Dyes and Pigments: Acts as a precursor in dye manufacturing.

  • Chemical Research: Utilized in studies related to organic synthesis and material science.

Toxicological Studies

Research has indicated that compounds related to trimethoxyaniline can exhibit carcinogenic properties under certain conditions:

  • Studies have shown that exposure to high doses can lead to liver tumors in animal models.

  • Genotoxicity tests have indicated potential mutagenic effects in various assays.

Safety Data

Safety assessments classify this compound under specific regulations due to its potential health risks:

  • It is recommended to handle with care, utilizing appropriate personal protective equipment (PPE) when working with this substance.

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